molecular formula C9H24OSi2 B8479503 tert-Butylpentamethyldisiloxane CAS No. 67875-54-1

tert-Butylpentamethyldisiloxane

Cat. No. B8479503
Key on ui cas rn: 67875-54-1
M. Wt: 204.46 g/mol
InChI Key: KDJUMPQFOPXSMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05258537

Procedure details

To a 1.0 l volume reaction vessel equipped with a stirring machine, a reflux condenser, a dropping funnel and an inlet pipe for hydrogen chloride gas, there were added 204 g (1.0 mole) of pentamethyl-t-butyl-disiloxane and 9.25 g (0.050 mole) of tributylamine and 143 g (1.2 mole) of thionyl chloride was introduced into the dropping funnel. Pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride at room temperature by dropwise adding thionyl chloride through the dropping funnel while supplying hydrogen chloride gas to the reaction solution. After stirring over 4 hours, the reaction solution was distilled at 125° C. to give 130 g (yield 86.4%) of t-butyldimethylchlorosilane and 87.0 g (yield 80.2%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80.2%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][Si:3]([CH3:13])([CH3:12])O[Si:5]([CH3:11])([CH3:10])[C:6]([CH3:9])([CH3:8])[CH3:7].C(N(CCCC)CCCC)CCC.S(Cl)([Cl:29])=O>>[C:6]([Si:5]([CH3:11])([CH3:10])[Cl:29])([CH3:9])([CH3:8])[CH3:7].[CH3:2][Si:3]([CH3:13])([CH3:12])[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
204 g
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
9.25 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
143 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1.0 l volume reaction vessel
ADDITION
Type
ADDITION
Details
was introduced into the dropping funnel
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled at 125° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 86.4%
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258537

Procedure details

To a 1.0 l volume reaction vessel equipped with a stirring machine, a reflux condenser, a dropping funnel and an inlet pipe for hydrogen chloride gas, there were added 204 g (1.0 mole) of pentamethyl-t-butyl-disiloxane and 9.25 g (0.050 mole) of tributylamine and 143 g (1.2 mole) of thionyl chloride was introduced into the dropping funnel. Pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride at room temperature by dropwise adding thionyl chloride through the dropping funnel while supplying hydrogen chloride gas to the reaction solution. After stirring over 4 hours, the reaction solution was distilled at 125° C. to give 130 g (yield 86.4%) of t-butyldimethylchlorosilane and 87.0 g (yield 80.2%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80.2%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][Si:3]([CH3:13])([CH3:12])O[Si:5]([CH3:11])([CH3:10])[C:6]([CH3:9])([CH3:8])[CH3:7].C(N(CCCC)CCCC)CCC.S(Cl)([Cl:29])=O>>[C:6]([Si:5]([CH3:11])([CH3:10])[Cl:29])([CH3:9])([CH3:8])[CH3:7].[CH3:2][Si:3]([CH3:13])([CH3:12])[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
204 g
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
9.25 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
143 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1.0 l volume reaction vessel
ADDITION
Type
ADDITION
Details
was introduced into the dropping funnel
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled at 125° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 86.4%
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05258537

Procedure details

To a 1.0 l volume reaction vessel equipped with a stirring machine, a reflux condenser, a dropping funnel and an inlet pipe for hydrogen chloride gas, there were added 204 g (1.0 mole) of pentamethyl-t-butyl-disiloxane and 9.25 g (0.050 mole) of tributylamine and 143 g (1.2 mole) of thionyl chloride was introduced into the dropping funnel. Pentamethyl-t-butyl-disiloxane was reacted with thionyl chloride at room temperature by dropwise adding thionyl chloride through the dropping funnel while supplying hydrogen chloride gas to the reaction solution. After stirring over 4 hours, the reaction solution was distilled at 125° C. to give 130 g (yield 86.4%) of t-butyldimethylchlorosilane and 87.0 g (yield 80.2%) of trimethylchlorosilane. There was not observed the formation of any viscous oily substance, the distillation temperature during the purification could substantially be decreased and the post-treatment of the reaction vessel was very easy.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
9.25 g
Type
reactant
Reaction Step Two
Quantity
143 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
80.2%

Identifiers

REACTION_CXSMILES
[ClH:1].[CH3:2][Si:3]([CH3:13])([CH3:12])O[Si:5]([CH3:11])([CH3:10])[C:6]([CH3:9])([CH3:8])[CH3:7].C(N(CCCC)CCCC)CCC.S(Cl)([Cl:29])=O>>[C:6]([Si:5]([CH3:11])([CH3:10])[Cl:29])([CH3:9])([CH3:8])[CH3:7].[CH3:2][Si:3]([CH3:13])([CH3:12])[Cl:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
204 g
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
9.25 g
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Quantity
143 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](O[Si](C(C)(C)C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring over 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 1.0 l volume reaction vessel
ADDITION
Type
ADDITION
Details
was introduced into the dropping funnel
DISTILLATION
Type
DISTILLATION
Details
the reaction solution was distilled at 125° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 130 g
YIELD: PERCENTYIELD 86.4%
Name
Type
product
Smiles
C[Si](Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 87 g
YIELD: PERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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